molecular formula C14H17N5O2 B2981198 N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1210312-81-4

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanecarboxamide

Cat. No. B2981198
CAS RN: 1210312-81-4
M. Wt: 287.323
InChI Key: KCFUNBNMKXXIOD-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C14H17N5O2 and its molecular weight is 287.323. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potassium Channel Openers and Cardiovascular Agents

Research on compounds derived from the chemical structure similar to N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanecarboxamide indicates potential applications in the development of potassium channel openers. These compounds are investigated for their efficacy in combating hypertension and angina due to their potent antagonistic effects on potassium-induced contraction in rat aorta models (Brown et al., 1993).

Anticancer and Anti-Inflammatory Agents

Several studies have focused on the synthesis of novel derivatives related to this chemical structure, exploring their potential as anticancer and anti-inflammatory agents. For example, pyrazolopyrimidines derivatives have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, showing promising results in this field (Rahmouni et al., 2016).

Antidepressant and Nootropic Agents

In the realm of central nervous system (CNS) therapeutics, certain derivatives have been synthesized and assessed for their antidepressant and nootropic (cognitive enhancement) activities. This includes compounds like N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and related analogs, which have shown significant activity in animal models (Thomas et al., 2016).

Heterocyclic Derivative Syntheses

The chemical framework of N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanecarboxamide has been utilized in the synthesis of various heterocyclic derivatives. These compounds, formed through processes like palladium-catalyzed oxidative cyclization-alkoxycarbonylation, are of significant interest in organic chemistry and medicinal chemistry for their diverse applications (Bacchi et al., 2005).

Antibacterial Agents

Another area of application includes the development of antibacterial agents. New thienopyrimidine derivatives, for instance, have been synthesized and showed pronounced antimicrobial activity, indicating the potential of these compounds in addressing bacterial infections (Bhuiyan et al., 2006).

properties

IUPAC Name

N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-18-12(11-4-2-3-7-15-11)17-19(14(18)21)9-8-16-13(20)10-5-6-10/h2-4,7,10H,5-6,8-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFUNBNMKXXIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanecarboxamide

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